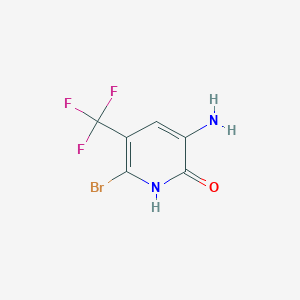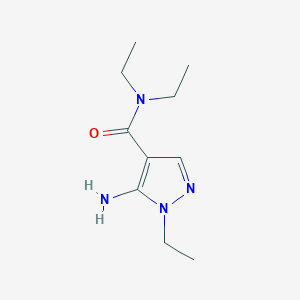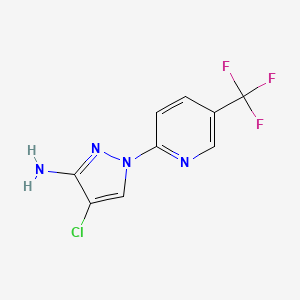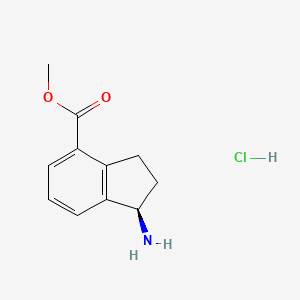
Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-アミノ-2,3-ジヒドロ-1H-インデン-4-カルボン酸メチル塩酸塩は、インデン誘導体のクラスに属する化学化合物です。これは、ベンゼン環とシクロペンテン環が融合した二環式構造であるインデン環系を特徴としています。
2. 製法
合成経路と反応条件: (1R)-1-アミノ-2,3-ジヒドロ-1H-インデン-4-カルボン酸メチル塩酸塩の合成は、通常、以下の手順を含みます。
インデン環の形成: インデン環は、適切な前駆体の環化など、さまざまな方法で合成できます。
アミノ基の導入: アミノ基は、還元アミノ化または他の適切な方法で導入できます。
エステル化: カルボン酸基は、酸触媒の存在下でメタノールを使用してエステル化されます。
塩酸塩の形成: 最後のステップでは、遊離塩基を塩酸で処理することにより、塩酸塩に変換します。
工業生産方法: この化合物の工業生産には、上記の合成経路の最適化されたバージョンが含まれ、スケーラビリティ、コスト効率、および環境上の考慮事項に重点が置かれます。連続フロー化学やその他の高度な技術が、効率と収率を高めるために使用される場合があります。
反応の種類:
酸化: この化合物は酸化反応を受け、対応するオキソ誘導体の形成につながる可能性があります。
還元: 還元反応は、アミノ基をヒドロキシルアミンなどの他の官能基に変換できます。
置換: この化合物は置換反応に参加でき、アミノ基または他の置換基が異なる官能基で置き換えられます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: さまざまな求電子剤と求核剤を適切な条件下で使用して、置換反応を実現できます。
主要な生成物:
酸化生成物: インデン環のオキソ誘導体。
還元生成物: ヒドロキシルアミンおよび他の還元型。
置換生成物: アミノ基を異なる官能基で置き換えた化合物。
4. 科学研究への応用
(1R)-1-アミノ-2,3-ジヒドロ-1H-インデン-4-カルボン酸メチル塩酸塩は、科学研究でいくつかの応用があります。
医薬品化学: 特に特定の受容体または酵素を標的とする活性に関する、薬物設計におけるファーマコフォアとしての可能性が調査されています。
有機合成: この化合物は、天然物や医薬品を含む、より複雑な分子の合成のためのビルディングブロックとして役立ちます。
生物学的調査: 生物学的巨大分子との相互作用とその細胞プロセスへの影響を理解するために研究に使用されます。
産業用途: この化合物は、新素材の開発やその他の化学物質の生産における中間体として使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: The compound can participate in substitution reactions, where the amino group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives of the indene ring.
Reduction Products: Hydroxylamines and other reduced forms.
Substitution Products: Compounds with different functional groups replacing the amino group.
科学的研究の応用
Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity in targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: The compound may be utilized in the development of new materials or as an intermediate in the production of other chemicals.
作用機序
(1R)-1-アミノ-2,3-ジヒドロ-1H-インデン-4-カルボン酸メチル塩酸塩の作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、これらの標的の活性を調節し、さまざまな生化学経路に影響を与える阻害剤または活性化剤として作用する可能性があります。正確な分子メカニズムと関与する経路を解明するには、詳細な研究が必要です。
類似化合物:
インドール誘導体: インデン環と構造的に関連するインドール環系を含む化合物。
インダゾール誘導体: インデン誘導体に似た構造を持つ、ベンゼン環とピラゾール環系が融合した化合物。
独自性: (1R)-1-アミノ-2,3-ジヒドロ-1H-インデン-4-カルボン酸メチル塩酸塩は、その特定の置換パターンと、アミノとエステルの両方の官能基の存在により、ユニークです。これらの特徴の組み合わせは、異なる化学的および生物学的特性を付与し、さまざまな用途に役立つ化合物となります。
類似化合物との比較
Indole Derivatives: Compounds containing the indole ring system, which is structurally related to the indene ring.
Indazole Derivatives: Compounds with a fused benzene and pyrazole ring system, similar in structure to indene derivatives.
Uniqueness: Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of both amino and ester functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12;/h2-4,10H,5-6,12H2,1H3;1H/t10-;/m1./s1 |
InChIキー |
KQXATEZZJUKUGF-HNCPQSOCSA-N |
異性体SMILES |
COC(=O)C1=CC=CC2=C1CC[C@H]2N.Cl |
正規SMILES |
COC(=O)C1=CC=CC2=C1CCC2N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731847.png)
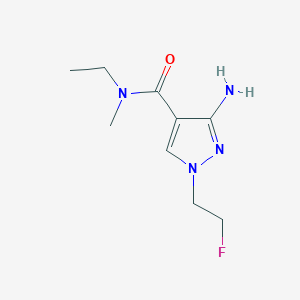
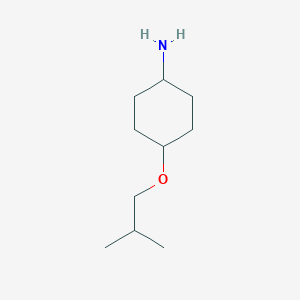
![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine trifluoroacetate salt, AldrichCPR](/img/structure/B11731862.png)
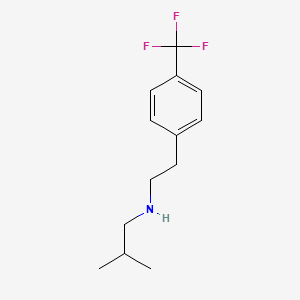
![N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731880.png)

![2-[3-({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11731890.png)
![N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731915.png)
![4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11731921.png)
![(Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine](/img/structure/B11731929.png)
